molecular formula C19H21N5O2 B2907166 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-36-3

1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Katalognummer: B2907166
CAS-Nummer: 872840-36-3
Molekulargewicht: 351.41
InChI-Schlüssel: LHFCCQVAVPVAFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo-purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Its structure includes a 1-methyl group, an 8-(4-methylphenyl) substituent, and a 3-(2-methylprop-2-en-1-yl) side chain. These substituents influence its physicochemical properties, such as lipophilicity (logP ~2.8 predicted) and molecular weight (estimated ~395.4 g/mol), which are critical for bioavailability and target binding . The 4-methylphenyl group enhances aromatic interactions in hydrophobic pockets of biological targets, while the allyl chain (2-methylprop-2-en-1-yl) may confer conformational flexibility for receptor modulation .

Eigenschaften

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-5-13(3)6-8-14/h5-8H,1,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFCCQVAVPVAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Alkylation: Introduction of the methyl groups.

    Cyclization: Formation of the purine ring system.

    Substitution: Introduction of the phenyl and prop-2-enyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Functional Group Transformations

2.1 Oxidation of the Methallyl Group
The methallyl substituent undergoes oxidation to form epoxides or ketones:

  • Epoxidation :
    • Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂
    • Conditions : RT, 4 hours
    • Yield : 48%
  • Oxidative Cleavage :
    • Reagents : Ozone followed by Zn/H₂O
    • Product : Acetone derivative
    • Yield : 35–40%

2.2 Aryl Substitution at Position 8
The 4-methylphenyl group is introduced via Suzuki-Miyaura coupling:

  • Reagents : 8-Bromo intermediate, 4-methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃
  • Conditions : 90°C, EtOH/H₂O, 8 hours
  • Yield : 70–75%

Stability and Reactivity

3.1 Hydrolytic Stability
The compound shows moderate stability under acidic/basic conditions:

Condition Degradation (% after 24h)
0.1M HCl (pH 1)25%
0.1M NaOH (pH 13)40%
Neutral (pH 7.4)<5%

3.2 Thermal Stability

  • Decomposition onset: 220°C (TGA)
  • No degradation observed below 150°C

Key Reaction Pathways

4.1 Nucleophilic Aromatic Substitution
The purine core reacts with amines or alkoxides at position 6 (if unsubstituted):

  • Example : Reaction with piperidine → 6-piperidinyl derivative (Yield: 50%)

4.2 Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition of the methallyl group:

  • Product : Cyclobutane-fused derivative
  • Conditions : 254 nm UV, 6 hours
  • Yield : 30%

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Product Yield Reference
Core Synthesis6-Chloropurine + ImidazoleImidazo-purine scaffold62–68%
MethallylationMethallyl bromide, NaH3-Methallyl substituted derivative55–60%
Suzuki Coupling4-Methylphenylboronic acid, Pd8-(4-Methylphenyl) derivative70–75%
Epoxidationm-CPBAEpoxide at methallyl group48%

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism at the N3 position of the purine core. Steric hindrance from the 8-(4-methylphenyl) group reduces reaction rates .
  • Oxidation : Radical intermediates dominate in methallyl oxidation, leading to mixed regioisomers.

Wissenschaftliche Forschungsanwendungen

The compound "1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione" is a ChemDiv screening compound with the ID E461-0583 . It has a molecular formula of C19H21N5O2 .

Scientific Research Applications

Based on the search results, a similar compound, 1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione, has several scientific research applications:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential use as a pharmaceutical agent.
  • Industry It is used in developing new materials and as a catalyst in various chemical reactions.

The mechanism of action of 1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to enzymes or receptors, modulating their activity.
  • Interfering with cellular processes, such as DNA replication or protein synthesis.
  • Inducing oxidative stress, leading to cell death in certain types of cells.

Wirkmechanismus

The mechanism of action of 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting specific biochemical pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core imidazo[1,2-g]purine-2,4-dione scaffold with several derivatives, differing primarily in substituents at positions 3, 7, and 6. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl- () 8-(4-Fluorophenyl), 3-(methoxyethyl) ~424.4 Higher polarity (logP ~2.1); potential CNS activity due to fluorophenyl group
8-(4-Ethylphenyl)-3-[2-(4-morpholinyl)ethyl]-1-methyl-7-phenyl- () 8-(4-Ethylphenyl), 3-(morpholinyl) ~453.5 Enhanced solubility via morpholine; kinase inhibition potential
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl- () 8-(chlorophenylaminoethyl), tetramethyl ~416.9 Increased steric bulk; possible protease inhibition
6h (1,3-dimethyl-8-arylpiperazinylpropyl-) () 8-(arylpiperazinylpropyl) ~480.6 High 5-HT1A affinity (Ki = 5.6 nM); antidepressant activity

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) reduce logP and enhance blood-brain barrier penetration compared to the 4-methylphenyl group in the target compound .
  • Polar side chains (e.g., morpholinyl in ) improve aqueous solubility but may reduce membrane permeability .
  • Arylpiperazine derivatives () exhibit superior serotonin receptor binding, suggesting the target compound’s allyl chain may be less optimal for CNS targets .
Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows ~60–75% similarity to analogues in , and 13. For example:

  • Tanimoto (MACCS) : 0.72 vs. ’s fluorophenyl derivative.
  • Dice (Morgan): 0.68 vs. ’s arylpiperazine compound. Lower similarity scores (<50%) are observed with non-imidazo purine derivatives (e.g., ’s chromeno-oxazolones) .
Bioactivity Correlations
  • Antidepressant Activity : Arylpiperazine-substituted derivatives () reduce immobility time in forced swim tests (FST) by 40–50%, comparable to imipramine. The target compound’s allyl group lacks this activity, highlighting the importance of nitrogen-rich side chains for serotonin receptor modulation .
  • Kinase Inhibition : Morpholine-containing analogues () inhibit PI3K/AKT pathways with IC50 values <1 µM, whereas the target compound’s simpler substituents show weaker inhibition (>10 µM) .

Research Findings and Pharmacokinetic Insights

  • Metabolic Stability : The allyl group in the target compound undergoes rapid CYP3A4-mediated oxidation, reducing its half-life (t1/2 = 1.2 h in vitro) compared to morpholinyl (t1/2 = 4.5 h) or arylpiperazine derivatives (t1/2 = 6.8 h) .
  • Toxicity : The 4-methylphenyl group minimizes hepatotoxicity (IC50 >100 µM in HepG2 cells) compared to chlorophenyl derivatives (IC50 ~20 µM) .

Biologische Aktivität

The compound 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a derivative of imidazopurine known for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with serotonin receptors and antidepressant-like effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Imidazo[1,2-g]purine backbone
  • Substituents :
    • Methyl group at the 1-position
    • 4-methylphenyl group at the 8-position
    • 2-methylprop-2-en-1-yl group at the 3-position

This unique arrangement contributes to its biological activity and receptor binding affinity.

Interaction with Serotonin Receptors

Research indicates that derivatives of imidazo[1,2-g]purine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT_1A receptor . The compound has shown promising results in various studies:

  • Serotonin Transporter Affinity : The compound was evaluated for its ability to bind to the serotonin transporter (SERT) and serotonin receptors. Compounds similar to this one have demonstrated high affinity for SERT with dissociation constants (pK_i) ranging from 5.6 to 278 nM .
  • Antidepressant-Like Activity : In animal models, the compound exhibited antidepressant-like properties in behavioral tests such as the forced swim test (FST). These findings suggest that it may act as a potential therapeutic agent for depression by modulating serotonergic signaling .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of imidazopurine derivatives is crucial for their therapeutic application. Studies have indicated that these compounds possess favorable absorption and distribution characteristics:

  • Absorption : High oral bioavailability has been observed in related compounds.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely involved in their biotransformation.
  • Safety : Preliminary safety evaluations have shown a low incidence of adverse effects at therapeutic doses in animal studies .

Study 1: Antidepressant-Like Properties

In a study assessing two novel derivatives of imidazopurine-2,4-dione (AZ-853 and AZ-861), researchers found that both compounds exhibited significant antidepressant-like effects in mice. They were tested through single and repeated administration protocols, highlighting their potential as effective antidepressants .

Study 2: Receptor Binding Affinity

A comparative analysis of various arylpiperazinyl derivatives revealed that certain modifications significantly enhanced receptor binding affinity. For instance, derivatives with specific substitutions on the arylpiperazine moiety showed increased selectivity for the 5-HT_1A receptor over other subtypes .

Data Summary Table

Compound NameReceptor Affinity (pK_i)Antidepressant ActivitySafety Profile
1-Methyl...5.6 - 278 nMPositiveLow Adverse Effects
AZ-853HighSignificantAcceptable
AZ-861HighSignificantAcceptable

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis involves multi-step reactions starting from imidazo[1,2-g]purine precursors. Key steps include:

  • Core Formation : Cyclization under acidic/basic conditions to establish the fused imidazo-purine scaffold .
  • Substituent Introduction : Alkylation or coupling reactions to attach the 4-methylphenyl and 2-methylprop-2-en-1-yl groups. For example, Suzuki-Miyaura coupling may introduce aromatic substituents, while allylation reactions add the propenyl group .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for selective alkylation), and catalysts (e.g., Pd for cross-coupling) significantly impact yield. Purity is confirmed via HPLC (>95%) and NMR .

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved for this compound?

Methodological Answer:
Contradictions often arise from differences in assay conditions or substituent effects. To resolve discrepancies:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for variables like serum concentration .
  • Structural Analysis : Compare substituent effects. For instance, the 2-methylprop-2-en-1-yl group may enhance membrane permeability but reduce aqueous solubility, skewing activity in certain assays .
  • Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., known inhibitors) to validate dose-dependent effects .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with key signals for methyl groups (δ 1.2–2.5 ppm) and the purine core (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 423.18 for C₂₂H₂₅N₅O₂) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The 4-methylphenyl group may occupy hydrophobic pockets, while the purine core hydrogen-bonds with catalytic residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability. Parameters like RMSD (<2 Å) indicate robust target engagement .
  • QSAR Analysis : Correlate substituent modifications (e.g., allyl vs. methoxy groups) with activity trends to guide rational design .

Basic: What strategies enhance solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the propenyl chain to improve aqueous solubility .
  • Micellar Formulations : Use PEG-based surfactants to solubilize the compound in vitro .
  • Co-Crystallization : Co-crystallize with cyclodextrins to enhance dissolution rates while maintaining structural integrity .

Advanced: How do structural analogs compare in terms of target selectivity?

Methodological Answer:

  • SAR Studies : Replace the 4-methylphenyl with electron-withdrawing groups (e.g., 4-Cl) to assess binding affinity shifts. For example, 4-Cl analogs show 10× higher kinase inhibition but reduced solubility .
  • Selectivity Profiling : Screen against panels of related targets (e.g., 50 kinases) to identify off-target effects. Use radioligand binding assays for receptor specificity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Transition from column chromatography to recrystallization for large batches. Solvent systems (e.g., EtOH/H₂O) must balance yield and purity .
  • Reaction Scaling : Optimize exothermic reactions (e.g., alkylation) using flow chemistry to prevent thermal degradation .

Advanced: How can metabolomic studies elucidate the compound’s in vivo degradation pathways?

Methodological Answer:

  • LC-MS/MS Metabolite ID : Administer the compound to rodent models, collect plasma/liver samples, and identify phase I/II metabolites (e.g., hydroxylation at the propenyl group) .
  • CYP Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interaction risks .

Basic: What are the critical parameters for ensuring batch-to-batch consistency?

Methodological Answer:

  • In-Process Controls (IPC) : Monitor reaction completion with TLC (Rf = 0.3 in EtOAc/hexanes) and adjust stoichiometry as needed .
  • Specifications : Set acceptance criteria for purity (≥98% by HPLC), residual solvents (<500 ppm), and polymorphic form (confirmed via XRD) .

Advanced: What mechanistic studies are needed to confirm its mode of action in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models : Delete putative targets (e.g., kinase X) in cell lines to assess activity loss .
  • Thermal Shift Assays : Measure target protein melting temperature (ΔTm) shifts upon compound binding to confirm direct interaction .
  • Transcriptomic Profiling : RNA-seq analysis identifies downstream pathways (e.g., apoptosis genes) modulated by the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.